1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone
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Overview
Description
1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, carbonyl, and hydrazone groups
Preparation Methods
The synthesis of 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone typically involves multi-step organic reactions. The starting materials often include anthracene derivatives, which undergo a series of reactions such as nitration, reduction, and condensation to form the final product. The reaction conditions may vary, but common reagents include strong acids, reducing agents, and hydrazine derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone undergoes various chemical reactions due to its functional groups. These reactions include:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The amino groups can participate in substitution reactions, forming new derivatives. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxoanthracene-2-carbaldehyde 2-((1-amino-9,10-dihydro-9,10-dioxo-2-anthryl)methylene)hydrazone involves its interaction with various molecular targets. The compound’s functional groups allow it to form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The specific pathways involved depend on the biological context and the particular derivative being studied.
Comparison with Similar Compounds
Similar compounds include other anthracene derivatives with amino and carbonyl groups. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: Similar structure but different functional groups, leading to different reactivity.
1-Amino-4-(ethylamino)-9,10-dihydro-9,10-dioxoanthracene-2-carbonitrile: Another anthracene derivative with distinct applications in dye synthesis.
Properties
CAS No. |
6409-68-3 |
---|---|
Molecular Formula |
C30H18N4O4 |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
1-amino-2-[(E)-[(E)-(1-amino-9,10-dioxoanthracen-2-yl)methylidenehydrazinylidene]methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C30H18N4O4/c31-25-15(9-11-21-23(25)29(37)19-7-3-1-5-17(19)27(21)35)13-33-34-14-16-10-12-22-24(26(16)32)30(38)20-8-4-2-6-18(20)28(22)36/h1-14H,31-32H2/b33-13+,34-14+ |
InChI Key |
UDZNMGNLRSZOOB-AWNSZPOUSA-N |
Isomeric SMILES |
C1=CC=C2C(=O)C3=C(C(=O)C2=C1)C=CC(=C3N)/C=N/N=C/C4=C(C5=C(C(=O)C6=CC=CC=C6C5=O)C=C4)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C=NN=CC4=C(C5=C(C=C4)C(=O)C6=CC=CC=C6C5=O)N)N |
Origin of Product |
United States |
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